2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula and a molecular weight of 174.2 g/mol. This compound features a nitrile group (C≡N), a ketone group (C=O), and a pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science, although specific documentation on its significance in scientific research is limited.
Research indicates that 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile may exhibit various biological activities, including:
The synthesis of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, scaling up the synthesis for broader applications.
This compound has a wide range of applications across various fields:
The mechanism of action for 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile involves its binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to elucidate the precise interactions and pathways involved, particularly concerning its potential as a therapeutic agent.
Several compounds share structural similarities with 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile. Here are notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Pyridinebutanenitrile | 30510-18-0 | 0.88 |
4-Oxo-4-(pyridin-3-yl)butanoic acid | 23821-37-6 | 0.86 |
2-Methyl-4-oxo-4-(pyridin-2-yl)butanenitrile | 10086613 | 0.82 |
3-Oxo-4-phenyl-2-(pyridin-3-y)butanenitrile | 14134604 | 0.80 |
The uniqueness of 2-Methyl-4-oxo-4-(pyridin-3-y)butanenitrile lies in its specific combination of functional groups—particularly the presence of both the ketone and nitrile functionalities along with the pyridine ring. This distinct structure confers unique chemical reactivity and biological properties that differentiate it from similar compounds, enhancing its utility in diverse synthetic and research applications.